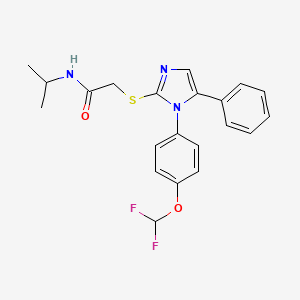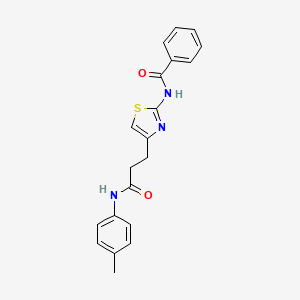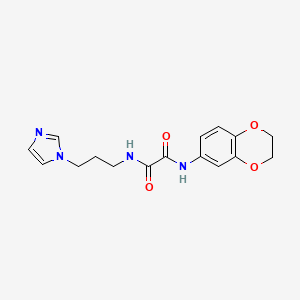
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Tyrosinase Inhibition
Tyrosinase (TYR) is a copper-containing enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease. Researchers have explored tyrosinase inhibitors for pharmaceutical and cosmetic applications. The 3-chloro-4-fluorophenyl moiety has been incorporated into new compounds, enhancing their inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). Docking analysis supports the potency of these compounds compared to reference molecules .
Medicinal Chemistry
The 3-chloro-4-fluorophenyl motif has been strategically introduced into various chemotypes. These compounds exhibit favorable interactions with AbTYR’s catalytic site, making them promising candidates for drug development. Researchers explore their potential as novel therapeutic agents in medicinal chemistry .
Synthetic Chemistry
The synthesis of small molecules containing the 3-chloro-4-fluorophenyl fragment has been investigated. These compounds demonstrate inhibitory effects on AbTYR, highlighting the importance of this structural feature in synthetic chemistry .
Organic Synthesis
The Claisen-Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 3’-chloro-4’-fluoroacetophenone yielded a novel compound: (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. This compound showcases the versatility of the 3-chloro-4-fluorophenyl moiety in organic synthesis .
Biomedical Research
Researchers explore the biological effects of 1-(3-chloro-4-fluorophenyl)biguanide hydrochloride. This compound may have implications in areas such as cancer research, metabolic disorders, and antimicrobial activity .
Computational Chemistry
Docking studies and molecular modeling have been crucial in understanding the interactions between the 3-chloro-4-fluorophenyl moiety and AbTYR’s active site. These computational approaches guide the design of potent inhibitors .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” could include studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to study its interactions with other compounds and its potential applications .
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2S/c16-14-11-13(5-6-15(14)17)22(20,21)19-8-2-7-18(9-10-19)12-3-1-4-12/h5-6,11-12H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOJWEDZSKMNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2582540.png)

![2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide](/img/structure/B2582545.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2582546.png)
![5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2582547.png)


![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582553.png)

![2-Chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2582555.png)



